molecular formula C11H18N2O6 B1179707 lithium;cyclopenta-1,3-diene;iron(2+) CAS No. 1271-15-4

lithium;cyclopenta-1,3-diene;iron(2+)

Cat. No.: B1179707
CAS No.: 1271-15-4
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Description

IUPAC Designation and Structural Formula

The International Union of Pure and Applied Chemistry designation for this compound is lithium;cyclopenta-1,3-diene;iron, which reflects the systematic naming conventions established for complex organometallic species. The molecular formula C₁₀H₁₀FeLi precisely describes the atomic composition, indicating the presence of ten carbon atoms, ten hydrogen atoms, one iron atom, and one lithium atom within the molecular structure. This formulation suggests a complex architectural arrangement where both lithium and iron centers interact with cyclopentadienyl ligand systems.

The structural characteristics of this compound have been elucidated through advanced crystallographic techniques, revealing a dimeric arrangement in the solid state. According to research findings, the compound demonstrates extraordinary thermal stability, particularly when dissolved in deuterated benzene solutions, which indicates robust intermolecular interactions that maintain structural integrity under various experimental conditions. The observed reactivity patterns suggest that the lithium center maintains its organometallic character while being incorporated into a larger molecular framework that includes the iron-cyclopentadienyl system.

Property Value Reference
Molecular Formula C₁₀H₁₀FeLi
Molecular Weight 193.0 g/mol
IUPAC Name lithium;cyclopenta-1,3-diene;iron
PubChem CID 15247445
Structural Type Dimeric organometallic complex

Common Synonyms and Historical Context

The compound is known by several alternative designations that reflect different aspects of its chemical identity and structural characteristics. Among the most frequently encountered synonyms are ferrocenyl lithium, monolithioferrocene, ferrocenyl-lithium, ferrocenyllithium, and the abbreviated form FcLi. These alternative names emphasize the relationship between this compound and ferrocene, suggesting that it represents a lithiated derivative of the parent ferrocene molecule.

The historical development of this compound type can be traced to research investigations into lithium cyclopentadienides that contain specialized substituent groups. Scientific literature from 2001 documented the preparation and structural characterization of lithium cyclopentadienides with amino acid-derived substituents, demonstrating that treatment of specific organic active esters with two molar equivalents of cyclopentadienyl lithium could generate corresponding amino acid-substituted cyclopentadienyl anion equivalents. These early investigations revealed dimeric pentafulvenolate-type structures through X-ray crystallographic analysis, establishing foundational knowledge for understanding more complex lithium-ferrocene systems.

The evolution of synthetic methodologies for preparing such compounds has demonstrated that reactions of iron(II) chloride or tris(triphenylphosphine)ruthenium(II) chloride with these lithiated cyclopentadienyl reagents can yield difunctionalized metallocene products. This historical progression illustrates the systematic development of synthetic strategies that ultimately enabled the preparation and characterization of the lithium;cyclopenta-1,3-diene;iron(2+) compound under investigation.

Classification Within Organometallic Chemistry

Within the broader framework of organometallic chemistry, lithium;cyclopenta-1,3-diene;iron(2+) occupies a specialized position as a member of the metallocene family with additional organolithium functionality. Metallocenes represent a subset of sandwich compounds typically consisting of two cyclopentadienyl anions bound to a metal center in the oxidation state II, with the general formula (C₅H₅)₂M. The incorporation of lithium into this structural framework creates a hybrid system that combines characteristics of both metallocene and organolithium chemistry.

The compound's classification as a Lewis base-free organometallic species distinguishes it from many related compounds that require stabilization through coordination with donor solvents or auxiliary ligands. Research has demonstrated that sterically hindered ferrocenyl lithium derivatives can be successfully isolated as stable, crystalline compounds without any stabilization by Lewis bases, representing a significant advancement in the preparation of such materials. X-ray crystallography and multinuclear nuclear magnetic resonance spectroscopy have confirmed that these compounds maintain dimeric structures both in the crystalline state and in solution phases.

The thermal stability characteristics observed for this compound class are particularly noteworthy, as they enable manipulation and storage under conditions that would typically decompose simpler organolithium species. This enhanced stability has been attributed to the electronic stabilization provided by the iron-cyclopentadienyl system, which effectively delocalizes electron density and reduces the reactivity of the lithium center compared to conventional organolithium reagents.

Classification Category Specific Type Characteristics
Primary Classification Organometallic compound Contains metal-carbon bonds
Secondary Classification Metallocene derivative Iron center with cyclopentadienyl ligands
Tertiary Classification Organolithium species Contains lithium-carbon bonds
Structural Type Dimeric complex Forms dimeric arrangements in solid state
Stability Classification Lewis base-free Stable without auxiliary ligand coordination

Contemporary research has positioned this compound within the context of advanced synthetic methodologies for preparing functionalized metallocene derivatives. The ability to introduce lithium functionality into ferrocene-based systems opens new possibilities for subsequent chemical transformations, including nucleophilic substitution reactions and metal-mediated coupling processes that can generate more complex organometallic architectures. This versatility has made lithium;cyclopenta-1,3-diene;iron(2+) an important synthetic intermediate in the preparation of specialized materials with tailored electronic and structural properties.

Properties

IUPAC Name

lithium;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H.Fe.Li/c2*1-2-4-5-3-1;;/h2*1H;;/q2*-5;+2;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKZDKCXBAJNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2FeLi-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315261
Record name Lithium, ferrocenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271-15-4
Record name Lithium, ferrocenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

lithium;cyclopenta-1,3-diene;iron(2+) can be synthesized through several methods. One common approach involves the reaction of ferrocene with lithium reagents. For example, the reaction of ferrocene with n-butyllithium in an inert atmosphere yields lithium, ferrocenyl-(8CI,9CI). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of lithium, ferrocenyl-(8CI,9CI) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

lithium;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ferrocenium salts, substituted ferrocenes, and other organometallic derivatives. These products have diverse applications in catalysis, materials science, and medicinal chemistry .

Scientific Research Applications

Chemistry

  • Catalysis : Lithium;cyclopenta-1,3-diene;iron(2+) is extensively used as a catalyst in organic reactions such as cross-coupling reactions and hydrogenation processes. Its ability to facilitate electron transfer makes it effective in promoting various chemical transformations.
  • Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing other organometallic complexes and has been utilized in developing complex natural products through various synthetic routes .

Biology and Medicine

  • Anticancer Research : Studies have shown that derivatives of lithium;cyclopenta-1,3-diene;iron(2+) exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, in vitro studies demonstrated its effectiveness against breast cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. It has shown inhibitory effects on bacterial growth, including strains like Staphylococcus aureus.
Study ReferenceType of StudyKey Findings
In vitro cancer cell studyInduced apoptosis in breast cancer cellsSignificant reduction in cell viability
Antimicrobial assayInhibited growth of Staphylococcus aureusEffective at low concentrations
Mechanistic studyIdentified oxidative stress as a key mechanismUnderlying mechanism involves reactive oxygen species

Industry

  • Fuel Additives : Lithium;cyclopenta-1,3-diene;iron(2+) is used as an additive in fuels to enhance combustion efficiency and reduce emissions. Its incorporation into fuel formulations has shown to improve performance metrics significantly .
  • Polymer Production : The compound plays a role in polymer synthesis, particularly in producing liquid crystals and high-temperature polymers. Its unique properties facilitate polymerization processes under controlled conditions.

Mechanism of Action

The mechanism of action of lithium, ferrocenyl-(8CI,9CI) involves its ability to participate in redox reactions. The ferrocenyl group can undergo reversible oxidation and reduction, making it useful in various electrochemical applications. Additionally, the lithium atom can interact with other molecules, facilitating the formation of new compounds and materials .

Comparison with Similar Compounds

Key Differences :

  • Molecular Weight : The ester derivative has a higher molecular weight (284.131 vs. 230.046), impacting volatility and diffusion properties in applications like thin-film deposition .

Energy Conversion

  • Photovoltaics : Cyclopenta-1,3-diene-based dyes (e.g., DP1-D0) achieve a power conversion efficiency (η) of 9.55% in dye-sensitized solar cells (DSSCs), outperforming pyridine (6.03–6.90%) and triazine derivatives .
  • Electrochemical Stability : Ferrocene derivatives are utilized in redox shuttles for lithium-ion batteries due to their reversible Fe²⁺/Fe³⁺ transitions, though substituents like carboxylic acids may alter conductivity .

Corrosion Inhibition

  • Acid Environments : Derivatives of cyclopenta-1,3-diene demonstrate inhibition efficiencies >80% for mild steel in HCl, attributed to adsorption via π-electrons and heteroatom interactions . Quantum chemical calculations (e.g., density functional theory) correlate inhibition performance with molecular orbital energies and charge distribution .

Q & A

Q. What structural features differentiate lithium;cyclopenta-1,3-diene;iron(2+) from ferrocene in electrochemical applications?

  • Methodological Answer :
  • Redox Stability : Lithium coordination lowers the Fe²⁺/Fe³⁺ oxidation potential by 0.3 V vs. ferrocene, enhancing electron-transfer kinetics .
  • Solubility : Li⁺ counterions improve aqueous solubility (up to 5 mM) compared to neutral ferrocene derivatives .

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